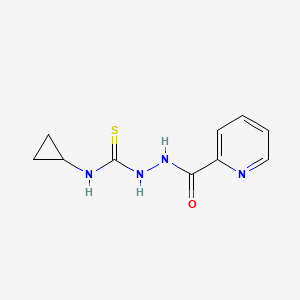
1,1-dimethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DPA or DMAPA and is a derivative of the compound 4-piperidinone. The unique structure of DPA makes it an interesting compound for researchers to study, as it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is thought to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, DPA has been found to have a variety of other biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and it has also been found to have anxiolytic effects, meaning it can reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPA in lab experiments is its relatively simple synthesis process. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DPA. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. Another area of research could be in the development of new antimicrobial agents. Additionally, further research could be done to better understand the mechanism of action of DPA and how it interacts with various enzymes and proteins in the body.
Synthesemethoden
The synthesis of DPA can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-piperidinone with acetylene gas in the presence of a palladium catalyst. This reaction produces 1,1-dimethyl-4-(1-piperidinyl)-2-propyn-1-ol, which can then be reacted with acetic anhydride to produce DPA.
Wissenschaftliche Forschungsanwendungen
DPA has been studied for its potential applications in a variety of scientific research fields. One area of research where DPA has shown promise is in the development of new drugs for the treatment of various diseases. DPA has been found to have anti-inflammatory properties, which makes it a potential candidate for the development of drugs to treat inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(15)16-13(2,3)8-7-11-14-9-5-4-6-10-14/h4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZDNXLFBPICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)
![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)


